![molecular formula C15H17N3O3 B2785312 2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1286706-07-7](/img/structure/B2785312.png)
2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone, also known as AZD-1283, is a small molecule inhibitor of platelet aggregation. It has been developed as a potential anti-thrombotic agent for the prevention of thrombotic events in patients with cardiovascular diseases.
Wirkmechanismus
2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a reversible and selective inhibitor of the P2Y12 receptor, which is a key component of the ADP signaling pathway in platelets. By inhibiting the P2Y12 receptor, 2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone reduces platelet activation and aggregation, which in turn prevents the formation of thrombi.
Biochemical and Physiological Effects:
2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone has been shown to have a potent and selective inhibitory effect on platelet aggregation in vitro and in vivo. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a half-life of approximately 5 hours in rats.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful tool for studying the role of the P2Y12 receptor in platelet function and thrombosis. However, it is important to note that 2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a small molecule inhibitor and may not fully recapitulate the effects of genetic or antibody-mediated inhibition of the P2Y12 receptor. Additionally, the use of 2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone in lab experiments may be limited by its cost and availability.
Zukünftige Richtungen
Future studies on 2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone could focus on its potential use in combination with other anti-thrombotic agents, such as aspirin or clopidogrel. Additionally, further research could be done to investigate the safety and efficacy of 2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone in clinical trials for the prevention of thrombotic events in patients with cardiovascular diseases. Finally, the development of more potent and selective inhibitors of the P2Y12 receptor could lead to the discovery of new anti-thrombotic agents with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone involves the reaction of 3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidine with 2-(3-methoxyphenyl)acetyl chloride in the presence of a base. The reaction yields 2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone as a white solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone has been extensively studied in preclinical models for its potential use as an anti-thrombotic agent. In vitro studies have shown that 2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone inhibits platelet aggregation induced by various agonists, including ADP, collagen, and thrombin. In vivo studies in animal models have demonstrated that 2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone reduces arterial thrombus formation and prevents thrombotic events without increasing the risk of bleeding.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-16-15(21-17-10)12-8-18(9-12)14(19)7-11-4-3-5-13(6-11)20-2/h3-6,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBFRTHFDGZVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)CC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.